N-Nitrosothialdine
Overview
Description
These are cyclic compounds that contain a dithiazinane ring, which is a saturated heterocycle consisting of one nitrogen atom and two sulfur atoms at the 1-, 3-, and 5- positions . N-Nitrosothialdine has been studied for its potential carcinogenic properties and its unique structural characteristics .
Preparation Methods
N-Nitrosothialdine can be synthesized by treating thialdine (dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine) with tert-butyl nitrite and acetic acid in hexane. This reaction yields crystalline this compound in a 38% yield . The reaction conditions involve the use of hexane as a solvent and acetic acid as a catalyst. The synthesis process is relatively straightforward and has been well-documented in the literature .
Chemical Reactions Analysis
N-Nitrosothialdine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include nitrites, acids, and bases. The major products formed from these reactions depend on the specific conditions and reagents used. For example, exposure to classical nitrosation conditions (nitrite and mineral acid) can lead to the formation of stable N-nitroso derivatives .
Scientific Research Applications
N-Nitrosothialdine has been studied extensively for its potential carcinogenic properties. It has been included in the Carcinogenic Potency Database, which provides information on its carcinogenic potency in various species, including rats and mice . The compound has also been investigated for its structural characteristics using X-ray crystallography, revealing unique features such as the low barrier to rotation about the N-N bond . Additionally, this compound has been studied for its potential presence in foodstuffs and flavors, as well as its formation during the pyrolysis of certain food components .
Mechanism of Action
The mechanism of action of N-Nitrosothialdine involves its interaction with molecular targets and pathways in the body. The compound’s carcinogenic properties are attributed to its ability to induce tumors in various organs, including the esophagus, liver, and oral cavity . The low barrier to rotation about the N-N bond, combined with inductive electron withdrawal by the two sulfur atoms, contributes to its unique structural characteristics and potential biological effects .
Comparison with Similar Compounds
N-Nitrosothialdine belongs to the broader class of N-nitroso compounds, which include N-nitrosamides, N-nitrosoureas, N-nitrosoguanidines, and N-nitrosocarbamates . These compounds share similar structural features, such as the presence of a nitroso group bonded to the nitrogen of an amide or similar functional group. this compound is unique due to its dithiazinane ring structure and the specific arrangement of its methyl groups . Other similar compounds include N-nitrosomorpholine and N-nitrosopyrrolidine, which also exhibit carcinogenic properties but differ in their structural characteristics and biological effects .
Properties
IUPAC Name |
2,4,6-trimethyl-5-nitroso-1,3,5-dithiazinane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2OS2/c1-4-8(7-9)5(2)11-6(3)10-4/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKZNKDZKQNRNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1N(C(SC(S1)C)C)N=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2OS2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021063 | |
Record name | N-Nitrosothialdine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | N-Nitrosothialdine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031186 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
81795-07-5, 114375-58-5 | |
Record name | N-Nitrosothialdine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081795075 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Nitrosothialdine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-NITROSOTHIALDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N506B45LBE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-Nitrosothialdine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031186 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
79 °C | |
Record name | N-Nitrosothialdine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031186 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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